![molecular formula C18H13N3OS B13995097 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The structure of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide consists of an imidazo[2,1-b]thiazole ring fused with a phenyl group and a benzamide moiety, making it a unique and versatile molecule in medicinal chemistry .
準備方法
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazoles with phenacyl bromides in the presence of a catalyst such as polyethylene glycol-400 (PEG-400) under microwave irradiation or at elevated temperatures . Another method includes the Debus-Radiszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified imidazo[2,1-b]thiazole derivatives with different functional groups.
科学的研究の応用
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has been investigated for its antifungal, antibacterial, and antiviral properties . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Raf kinases and act as a dual inhibitor of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR) . These interactions disrupt key signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .
類似化合物との比較
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide . While both compounds share the imidazo[2,1-b]thiazole scaffold, their unique substituents confer different biological activities and properties. N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is particularly notable for its anticancer properties, whereas other derivatives may exhibit stronger antifungal or antibacterial activities .
特性
分子式 |
C18H13N3OS |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
InChI |
InChI=1S/C18H13N3OS/c22-17(13-5-2-1-3-6-13)19-15-8-4-7-14(11-15)16-12-21-9-10-23-18(21)20-16/h1-12H,(H,19,22) |
InChIキー |
YURSTMZQCGYFHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



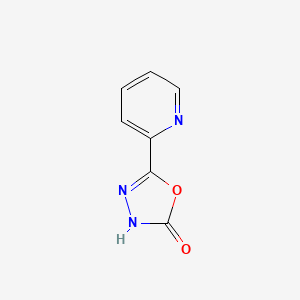

![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)


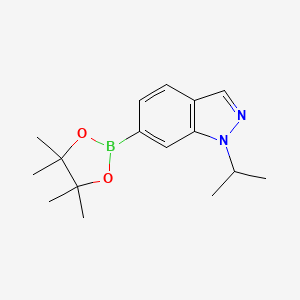
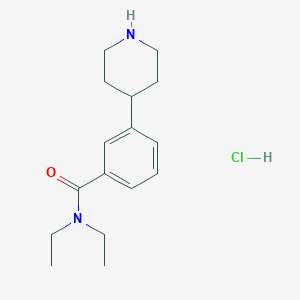
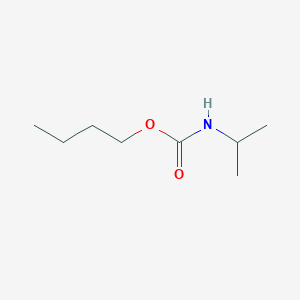
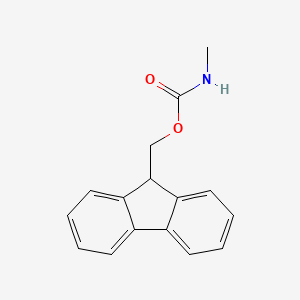
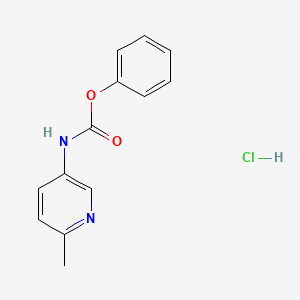
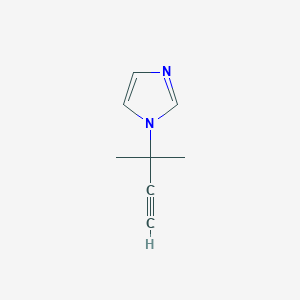
![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
